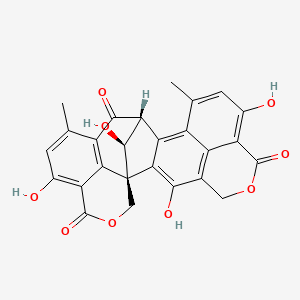
Bacillosporin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bacillosporin B is a naturally occurring compound isolated from the fungus Talaromyces bacillosporus.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bacillosporin B typically involves the isolation of the compound from the fungal source. The process begins with the cultivation of Talaromyces bacillosporus under specific conditions that promote the production of this compound. The fungal culture is then subjected to extraction and purification processes to isolate the compound.
Industrial Production Methods: Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its synthesis and the need for specific fungal strains. advancements in fermentation technology and bioprocessing are paving the way for more efficient production methods.
Análisis De Reacciones Químicas
Types of Reactions: Bacillosporin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its properties or to synthesize derivatives.
Common Reagents and Conditions:
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are employed for the reduction of this compound.
Substitution: Various nucleophiles can be used to introduce different functional groups into the this compound structure.
Major Products Formed: The major products formed from these reactions include derivatives with altered biological activities and improved stability. For instance, the oxidation of this compound can lead to the formation of xenoclauxin, a known oxaphenalenone dimer .
Aplicaciones Científicas De Investigación
Bacillosporin B has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity of oxaphenalenone dimers and their derivatives.
Industry: this compound and its derivatives are being investigated for their use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of Bacillosporin B involves its interaction with specific molecular targets within cells. It is believed to exert its effects by binding to and inhibiting key enzymes involved in cellular processes. This inhibition can lead to the disruption of cellular functions, ultimately resulting in cell death. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that this compound may interfere with DNA synthesis and repair mechanisms .
Comparación Con Compuestos Similares
Bacillosporin A: An acetyl derivative of Bacillosporin B with similar structural properties but different biological activities.
Bacillosporin C: Another oxaphenalenone dimer with a hemiketal structure.
Xenoclauxin: A known oxaphenalenone dimer formed from the oxidation of this compound.
Uniqueness: this compound stands out due to its unique structural features and the specific conditions required for its synthesis
Propiedades
IUPAC Name |
(1S,14R,24S)-3,9,19,24-tetrahydroxy-11,17-dimethyl-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-2,4(26),8,10,12,16(25),17,19-octaene-7,15,21-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18O9/c1-7-3-10(27)15-14-9(5-34-24(15)32)21(29)20-17(12(7)14)18-22(30)13-8(2)4-11(28)16-19(13)26(20,23(18)31)6-35-25(16)33/h3-4,18,23,27-29,31H,5-6H2,1-2H3/t18-,23-,26-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZMDZYQIKVYHO-WMDMVVLCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C3=C(COC2=O)C(=C4C(=C13)C5C(C46COC(=O)C7=C(C=C(C(=C67)C5=O)C)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C3=C(COC2=O)C(=C4C(=C13)[C@@H]5[C@@H]([C@]46COC(=O)C7=C(C=C(C(=C67)C5=O)C)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2921385.png)
![ethyl 2-{[1,1'-biphenyl]-4-amido}-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2921386.png)
![N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2921387.png)
![2-methoxy-N-[2-(4-{[2-methoxy-5-(propan-2-yl)phenyl]sulfonyl}piperazin-1-yl)ethyl]-5-(propan-2-yl)benzenesulfonamide](/img/structure/B2921389.png)
![Tert-butyl N-[1-[1-[4-[(prop-2-enoylamino)methyl]benzoyl]piperidin-4-yl]ethyl]carbamate](/img/structure/B2921390.png)
![3-methyl-1-(6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine](/img/structure/B2921391.png)
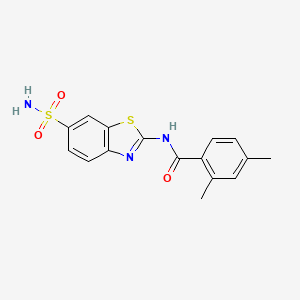
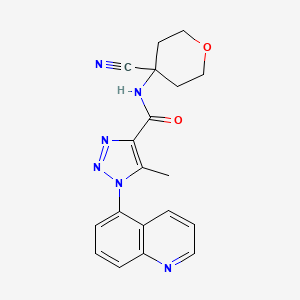
![3,5-dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2921395.png)
![3-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B2921396.png)
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2921397.png)
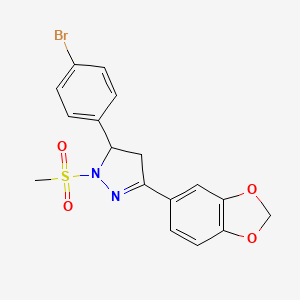
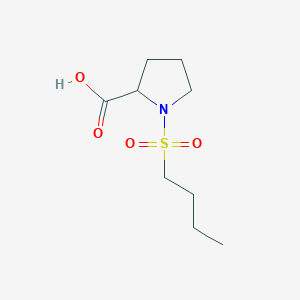
![2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2921407.png)
